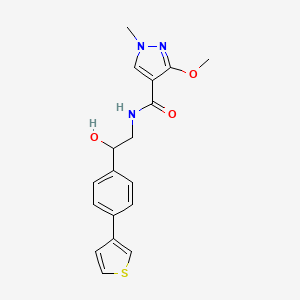
N-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is a complex organic compound that features a pyrazole ring, a thiophene moiety, and various functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide typically involves multiple steps, including the formation of the pyrazole ring and the introduction of the thiophene group. Common synthetic routes may include:
Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the Thiophene Group: This step often involves a Suzuki-Miyaura coupling reaction, where a thiophene boronic acid or ester reacts with a halogenated aromatic compound in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure high purity of the final product.
化学反応の分析
Types of Reactions
N-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: PCC, DMSO (Dimethyl sulfoxide)
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogens (Cl₂, Br₂), nitrating agents (HNO₃)
Major Products
Oxidation: Formation of ketones or aldehydes
Reduction: Formation of alcohols
Substitution: Halogenated or nitrated thiophene derivatives
科学的研究の応用
N-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in the study of enzyme inhibition and receptor binding.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as organic semiconductors.
作用機序
The mechanism of action of N-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
類似化合物との比較
Similar Compounds
- 3-chloro-N-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)-2-methylbenzenesulfonamide
- Phenylboronic pinacol esters
Uniqueness
N-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is unique due to its combination of a pyrazole ring and a thiophene moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
生物活性
N-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological properties, and therapeutic applications of this compound, supported by data tables and relevant research findings.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Thiophene Ring : The thiophene ring can be synthesized using methods such as the Gewald reaction, which involves condensing sulfur with α-methylene carbonyl compounds and α-cyano esters.
- Attachment of the Phenyl Group : This is often achieved through Suzuki-Miyaura coupling, utilizing a palladium catalyst.
- Carbamoyl Group Introduction : The carbamoyl group is introduced via the reaction of an amine with an isocyanate.
- Final Modifications : The hydroxyl group is esterified to form the final product, enhancing its solubility and bioactivity.
Anti-Cancer Activity
Recent studies have highlighted the anti-cancer potential of this compound. For instance, in vitro assays demonstrated that it induces apoptosis in cancer cell lines, particularly MCF cells, with an IC50 value indicating significant cytotoxicity . Furthermore, animal studies showed that treatment with this compound resulted in suppressed tumor growth in mice models, suggesting its efficacy as a therapeutic agent against certain cancers.
Anti-Inflammatory Properties
The compound has also been evaluated for anti-inflammatory effects. Research indicates that pyrazole derivatives exhibit superior anti-inflammatory activity compared to standard treatments like diclofenac sodium. The structural features of this compound contribute to its effectiveness in reducing inflammation markers in various models .
Antimicrobial Activity
In addition to its anti-cancer and anti-inflammatory properties, this compound has shown promising results in antimicrobial assays. It has been tested against various bacterial strains and demonstrated significant inhibitory effects, indicating its potential as a broad-spectrum antimicrobial agent .
Case Studies and Research Findings
Several case studies have been conducted to further elucidate the biological activities of this compound:
特性
IUPAC Name |
N-[2-hydroxy-2-(4-thiophen-3-ylphenyl)ethyl]-3-methoxy-1-methylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3S/c1-21-10-15(18(20-21)24-2)17(23)19-9-16(22)13-5-3-12(4-6-13)14-7-8-25-11-14/h3-8,10-11,16,22H,9H2,1-2H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIBZIAGMMGWLJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C(=O)NCC(C2=CC=C(C=C2)C3=CSC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














